Isopropenylcyclopropane

Conformational Analysis Computational Chemistry Molecular Spectroscopy

Isopropenylcyclopropane (2-cyclopropylpropene) is a C6H10 hydrocarbon combining a highly strained cyclopropane ring with an isopropenyl substituent. This structural motif imparts a unique combination of ring strain (approximately 115 kJ/mol for the cyclopropane moiety) and π-σ conjugation, giving it reactivity that is fundamentally distinct from non-conjugated cyclopropanes.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 4663-22-3
Cat. No. B1205493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropenylcyclopropane
CAS4663-22-3
Synonyms2-cyclopropylpropene
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCC(=C)C1CC1
InChIInChI=1S/C6H10/c1-5(2)6-3-4-6/h6H,1,3-4H2,2H3
InChIKeyMKPHNILWOMCVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropenylcyclopropane (CAS 4663-22-3) – A Conjugated Cyclopropane Building Block


Isopropenylcyclopropane (2-cyclopropylpropene) is a C6H10 hydrocarbon combining a highly strained cyclopropane ring with an isopropenyl substituent [1]. This structural motif imparts a unique combination of ring strain (approximately 115 kJ/mol for the cyclopropane moiety) and π-σ conjugation, giving it reactivity that is fundamentally distinct from non-conjugated cyclopropanes. Industrially and academically, it serves as a key intermediate in the synthesis of cyclopentene derivatives, low-shrinkage monomers, and functionalized isoprenoid synthons [2][3]. Its relatively high volatility and low flash point necessitate careful handling but enable vapor-phase reactivity studies and gas-phase spectroscopy [1].

Why Isopropenylcyclopropane Cannot Be Replaced by Simple Cyclopropanes or Alkenes


Substituting isopropenylcyclopropane with a generic cyclopropane (e.g., cyclopropylbenzene, CAS 873-49-4) or a linear alkene (e.g., 2-methyl-2-butene) will fail in applications requiring its specific electronic and structural profile. Its vapor-phase isomerization kinetics (Ea ≈ 206.5 kJ/mol), photochemical rearrangement to 1-methylcyclopentene, and a gauche-favored conformational equilibrium (2.4 kJ/mol more stable than trans) are not transferable to analogs lacking the cyclopropyl-to-isopropenyl conjugation [1][2][3]. The ionization energy of 8.66 eV is significantly lower than that of ethylene (10.45 eV), directly impacting electron-transfer reactions, a property not shared by non-conjugated cyclopropanes [4].

Quantitative Differentiation Guide for Isopropenylcyclopropane (CAS 4663-22-3)


Conformational Stability Reversal: Isopropenylcyclopropane Favors Gauche Over Trans, Unlike Vinylcyclopropane

Ab initio calculations at the 3-21G level reveal that for isopropenylcyclopropane, the gauche conformer is 2.4 kJ/mol more stable than the trans conformer. This is a direct reversal of the conformational preference observed in vinylcyclopropane, where the trans conformer is the more stable species [1]. The rotational barriers are also altered: the gauche-to-trans barrier is 11.9 kJ/mol and the trans-to-gauche barrier is 9.5 kJ/mol, compared to 6.4 and 13.3 kJ/mol, respectively, for vinylcyclopropane [1]. This reversal is attributed to reduced steric hindrance in the gauche conformer due to the methyl group on the isopropenyl substituent.

Conformational Analysis Computational Chemistry Molecular Spectroscopy

Boiling Point Elevation Enables Different Working Temperature Windows Versus Vinylcyclopropane

The normal boiling point of isopropenylcyclopropane is 343.5 K (70.3 °C) as determined by multiple independent measurements, with an uncertainty as low as 0.2 K [1]. In contrast, the unsubstituted vinylcyclopropane has a boiling point of approximately 32.1 °C (305.2 K) . This 38 °C (38 K) increase significantly extends the liquid-state operating range and reduces losses to evaporation in ambient-temperature synthetic procedures.

Physical Organic Chemistry Thermochemistry Process Engineering

Unique Photochemical Vinylcyclopropane-to-Cyclopentene Rearrangement Specific to Isopropenylcyclopropane

Upon photochemical excitation of its singlet state, isopropenylcyclopropane undergoes a clean rearrangement to 1-methylcyclopentene [1]. This transformation constitutes a photochemical [1,3]-sigmatropic shift that is characteristic of vinylcyclopropane systems but produces a specifically methyl-substituted cyclopentene skeleton. The photochemical pathway provides a complementary entry to 1-methylcyclopentene that is inaccessible through thermal isomerization of isopropenylcyclopropane, which yields a different product distribution over acid catalysts [2].

Photochemistry Sigmatropic Rearrangement Synthetic Methodology

Lower Ionization Energy Facilitates Electron-Transfer Photochemistry Relative to Simple Alkenes

The ionization energy (IE) of isopropenylcyclopropane is 8.66 ± 0.05 eV, determined by electron impact mass spectrometry [1]. This value is approximately 1.79 eV (173 kJ/mol) lower than the IE of ethylene (10.45 eV) [2]. The dramatic lowering of IE is a direct consequence of cyclopropyl-π conjugation, confirming the electron-rich nature of this olefin. This property has been exploited in electron-transfer photochemistry with iminium salts, where isopropenylcyclopropane participates as an electron-rich olefin partner in photoadditions [3].

Electron-Transfer Photoredox Chemistry Physical Organic Chemistry

Tunable Chemoselectivity in Electrophilic Addition: Solvent-Controlled 1,2-Addition vs. Homoallylic Rearrangement

The addition of arylsulfenyl chlorides (ArSCl) to isopropenylcyclopropane can be steered down two divergent pathways by tuning the solvent polarity. In non-polar media, normal 1,2-addition across the isopropenyl double bond occurs to furnish 1,2-adducts. In polar media, a homoallylic rearrangement dominates, yielding homoprenyl chlorosulfides [1]. This 'polarity switch' leverages the cyclopropylcarbinyl cation stabilization unique to cyclopropyl-conjugated systems.

Chemoselectivity Electrophilic Addition Organosulfur Chemistry

Optimal Application Scenarios for Isopropenylcyclopropane (4663-22-3)


Photochemical Precursor for 1-Methylcyclopentene Synthesis

Isopropenylcyclopropane serves as a direct photochemical source of 1-methylcyclopentene via a clean singlet-excited-state rearrangement [1]. This application is optimal when a non-thermal, light-triggered route to this specific cyclopentene is required, avoiding the complex isomeric mixtures generated by thermal or acid-catalyzed isomerization [2]. This contrasts sharply with vinylcyclopropane, which photochemically yields unsubstituted cyclopentene.

Electron-Rich Olefin Partner in Electron-Transfer Photoredox Chemistry

With an ionization energy of only 8.66 eV—1.79 eV below that of ethylene—isopropenylcyclopropane is an excellent electron-donor olefin for photochemical electron-transfer processes [3]. Its use in iminium salt photoadditions has been demonstrated, enabling anti-Markovnikov addition patterns not accessible with less electron-rich alkenes [4]. This advantage is quantifiable and directly relevant for selecting an olefin partner in photoredox synthetic schemes.

Stereoselective Synthesis of Cyclopropyl Carbinols via Hydroboration-Oxidation

The conformational preference of isopropenylcyclopropane (gauche > trans by 2.4 kJ/mol) directly influences the diastereoselective outcome of hydroboration reactions [5]. When high diastereomeric purity of cyclopropylcarbinyl alcohols is required, this compound provides a predictable stereochemical platform, unlike vinylcyclopropane where the trans conformation dominates and yields the opposite facial selectivity [5].

Volatility-Optimized Liquid-Phase Intermediate for Process Chemistry

With a boiling point near 70 °C [6], isopropenylcyclopropane remains a free-flowing liquid at ambient temperatures (melting point −102.3 °C) while being far less volatile than vinylcyclopropane (bp ~32 °C). This physical property profile makes it preferable for multi-step liquid-phase syntheses where excessive volatility of vinylcyclopropane would cause solvent loss and safety hazards, directly influencing supplier choice [6].

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